5-Methoxy-6-(phenylmethoxy)-1H-Indole-3-ethan-α,α,β,β-amine-d4
5-Methoxy-6-(phenylmethoxy)-1H-Indole-3-ethan-α,α,β,β-amine-d4
Brand Name:
Vulcanchem
CAS No.:
69533-60-4
VCID:
VC0130120
InChI:
InChI=1S/C18H20N2O2/c1-21-17-9-15-14(7-8-19)11-20-16(15)10-18(17)22-12-13-5-3-2-4-6-13/h2-6,9-11,20H,7-8,12,19H2,1H3/i7D2,8D2
SMILES:
COC1=C(C=C2C(=C1)C(=CN2)CCN)OCC3=CC=CC=C3
Molecular Formula:
C18H20N2O2
Molecular Weight:
300.394
5-Methoxy-6-(phenylmethoxy)-1H-Indole-3-ethan-α,α,β,β-amine-d4
CAS No.: 69533-60-4
Cat. No.: VC0130120
Molecular Formula: C18H20N2O2
Molecular Weight: 300.394
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 69533-60-4 |
|---|---|
| Molecular Formula | C18H20N2O2 |
| Molecular Weight | 300.394 |
| IUPAC Name | 1,1,2,2-tetradeuterio-2-(5-methoxy-6-phenylmethoxy-1H-indol-3-yl)ethanamine |
| Standard InChI | InChI=1S/C18H20N2O2/c1-21-17-9-15-14(7-8-19)11-20-16(15)10-18(17)22-12-13-5-3-2-4-6-13/h2-6,9-11,20H,7-8,12,19H2,1H3/i7D2,8D2 |
| Standard InChI Key | WAWUMYABRYFMPW-OSEHSPPNSA-N |
| SMILES | COC1=C(C=C2C(=C1)C(=CN2)CCN)OCC3=CC=CC=C3 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator